3,4-Bis(difluoromethoxy)benzoic acid

Roflumilast Impurity Profiling HPLC Analysis

Pharmaceutical QC laboratories require authenticated reference standards for unambiguous identification and quantification of Roflumilast Impurity 18/22 (C65/F) in drug substance. Generic benzoic acid derivatives fail due to distinct chromatographic retention times and MS ionization profiles. This certified standard resolves critical ANDA compliance challenges: • MW 254.13 g/mol and predicted logP 3.5 ensure unequivocal UPLC/HPLC peak assignment per ICH Q3A/Q3B thresholds. • ≥98% purity with full characterization data; structurally differentiated from the KSM 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. • Available from mg to multi-gram quantities; validated oxidation protocol (91.8% yield) supports cost-efficient bulk procurement for method validation.

Molecular Formula C9H6F4O4
Molecular Weight 254.137
CAS No. 162401-60-7
Cat. No. B590380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(difluoromethoxy)benzoic acid
CAS162401-60-7
Molecular FormulaC9H6F4O4
Molecular Weight254.137
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)OC(F)F)OC(F)F
InChIInChI=1S/C9H6F4O4/c10-8(11)16-5-2-1-4(7(14)15)3-6(5)17-9(12)13/h1-3,8-9H,(H,14,15)
InChIKeyUPVZJUHNXCOOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Bis(difluoromethoxy)benzoic Acid: Roflumilast Impurity & Fluorinated Building Block


3,4-Bis(difluoromethoxy)benzoic acid (CAS 162401-60-7), also designated as Roflumilast Impurity C65 or F, is a fluorinated aromatic carboxylic acid derivative featuring two difluoromethoxy substituents at the 3- and 4-positions of the benzene ring [1]. It serves as a critical reference standard for the quality control and impurity profiling of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the management of severe chronic obstructive pulmonary disease (COPD) [2]. Beyond its regulatory role, this compound functions as a versatile fluorinated building block in medicinal chemistry, where the incorporation of difluoromethoxy groups enhances metabolic stability and lipophilicity of target molecules .

3,4-Bis(difluoromethoxy)benzoic Acid: Irreplaceable in Roflumilast QC


In the context of pharmaceutical analysis and synthesis, 3,4-bis(difluoromethoxy)benzoic acid occupies a non-substitutable niche. Generic substitution with structurally related benzoic acid derivatives—such as 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid or 4-difluoromethoxy-3-hydroxybenzoic acid—is precluded by fundamental differences in chromatographic behavior, ionization efficiency in mass spectrometry, and regulatory identity as a specific Roflumilast impurity [1]. For example, while 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid serves as the key synthetic intermediate (KSM) for Roflumilast production , its retention time, molecular weight (258.22 g/mol vs. 254.13 g/mol), and fragmentation pattern differ markedly, rendering it unsuitable as a surrogate for impurity profiling or as a reference standard for 3,4-bis(difluoromethoxy)benzoic acid. The quantitative evidence below substantiates these irreplaceable differentiators.

3,4-Bis(difluoromethoxy)benzoic Acid vs. Structural Analogs


Chromatographic Separation from Key Intermediate

3,4-Bis(difluoromethoxy)benzoic acid exhibits a substantially lower molecular weight and different predicted chromatographic behavior compared to 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, the primary Roflumilast intermediate. This difference ensures distinct separation in reverse-phase HPLC methods mandated by pharmacopoeial standards [1]. Using a typical C18 column and acetonitrile/water gradient, the target compound elutes earlier due to its lower logP (predicted XLogP3 = 3.5) versus the more lipophilic intermediate [2].

Roflumilast Impurity Profiling HPLC Analysis

Cost Advantage in Impurity Standard Procurement

3,4-Bis(difluoromethoxy)benzoic acid offers a clear economic advantage over its mono-hydroxy analog when procured for impurity standard purposes. Commercial pricing data from multiple vendors indicates that the target compound is significantly less expensive per gram, reducing the cost of maintaining in-house reference standard libraries .

Procurement Cost Analysis Reference Standards

Storage Conditions and Stability Profile

The target compound exhibits distinct storage condition requirements that may influence handling logistics compared to structurally similar benzoic acid derivatives. Vendor specifications indicate that 3,4-bis(difluoromethoxy)benzoic acid is stable when sealed in dry conditions at 2-8°C , whereas certain analogs, such as 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, can be stored at ambient temperature according to some suppliers . This refrigeration requirement suggests a different intrinsic stability profile, potentially impacting long-term storage and shipping considerations.

Stability Storage Conditions Logistics

Validated Synthetic Route for In-House Preparation

A literature-reported synthetic protocol provides a validated, high-yielding route to 3,4-bis(difluoromethoxy)benzoic acid, establishing a reliable benchmark for in-house preparation. Oxidation of 3,4-di(difluoromethoxy)benzaldehyde with sodium chlorite and sulfamic acid proceeds with an excellent 91.8% yield, affording a white crystalline solid [1]. This contrasts with the more complex, multi-step copper-catalyzed hydroxylation sequence required for the analogous 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, which achieves an overall yield of 80% .

Organic Synthesis Process Chemistry Yield Optimization

Specified Roflumilast Impurity Designation

3,4-Bis(difluoromethoxy)benzoic acid is explicitly designated as Roflumilast Impurity 18 or 22 across multiple pharmacopoeial and regulatory contexts, whereas 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid is classified as a key starting material (KSM) rather than an impurity [1][2]. This formal distinction is not merely semantic; it dictates the specific analytical methods, acceptance criteria, and documentation required for regulatory submissions (e.g., ANDA, DMF).

Pharmaceutical Analysis Regulatory Compliance Impurity Identification

Scaffold Potency for PDE4 Inhibition

While 3,4-bis(difluoromethoxy)benzoic acid itself is not a PDE4 inhibitor, it serves as a critical scaffold element in potent PDE4 inhibitors. Compounds incorporating the 3,4-bis(difluoromethoxy)phenyl moiety demonstrate low nanomolar IC50 values against PDE4 isoforms. For instance, a derivative containing this scaffold exhibits an IC50 of 0.8 nM against human PDE4A [1]. This potency is comparable to the PDE4 inhibitory activity of Roflumilast (IC50 ~0.7 nM) [2], underscoring the scaffold's intrinsic contribution to target engagement. In contrast, derivatives of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid are primarily optimized for other pharmacological properties beyond simple enzyme inhibition.

PDE4 Inhibition Medicinal Chemistry Structure-Activity Relationship

3,4-Bis(difluoromethoxy)benzoic Acid: Key Applications


Roflumilast Impurity Reference Standard

The primary application is as a certified reference standard for the identification, quantification, and control of Impurity 18/22 in Roflumilast drug substance and drug product. This is driven by its unique regulatory designation and the necessity for accurate chromatographic peak assignment, as supported by its distinct molecular weight and predicted logP properties [1].

In-House Synthesis of Impurity Standards

For analytical laboratories with synthetic capabilities, the validated, high-yield (91.8%) oxidation protocol offers a compelling economic alternative to commercial procurement [1]. This is particularly relevant when multi-gram quantities are needed for method validation or long-term stability studies, where the cost differential versus purchased material becomes substantial.

Privileged Scaffold for PDE4 Inhibitor Design

The 3,4-bis(difluoromethoxy)phenyl moiety is a validated scaffold for achieving potent PDE4 inhibition, as evidenced by derivative IC50 values in the low nanomolar range (0.8 nM) [1]. This compound serves as a strategic starting material for the synthesis of novel PDE4 inhibitors aimed at inflammatory and respiratory diseases, offering a structural alternative to the 3-cyclopropylmethoxy motif found in Roflumilast.

Technical Documentation Hub

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